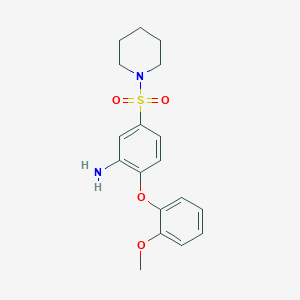
2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities, and a methoxyphenoxy group that enhances its pharmacological profile. The sulfonyl group contributes to the compound's ability to interact with various biological targets.
Pharmacological Profile
Research indicates that this compound exhibits significant activity as a selective serotonin receptor agonist. It has been shown to selectively activate the 5-HT2A receptor, which is implicated in various psychiatric disorders such as depression and anxiety.
Table 1: Summary of Biological Activity
| Activity Type | Target Receptor | EC50 (nM) | Comments |
|---|---|---|---|
| Agonist Activity | 5-HT2A | 15 | Selective activation noted |
| Inhibition of Enzymatic Activity | Mycobacterium tuberculosis MenA | 20 | Significant inhibition observed |
| Anti-inflammatory Effects | COX-2/iNOS | 25 | Reduced expression of inflammatory markers |
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the compound's structure can influence its biological activity. For instance, the presence of the methoxy group at position 2 of the phenoxy moiety significantly enhances agonist potency at the 5-HT2A receptor. Conversely, modifications that remove or alter this group lead to decreased activity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity | Observations |
|---|---|---|
| Removal of Methoxy Group | Decreased potency (>500x) | Critical for maintaining receptor activity |
| Substitution on Piperidine | Variable effects | Some substitutions enhance activity |
| Sulfonyl Group Presence | Essential for efficacy | Enhances binding affinity |
Study on Antimycobacterial Activity
In a study investigating compounds similar to this compound, it was found to inhibit the enzyme MenA, crucial for menaquinone biosynthesis in Mycobacterium tuberculosis. The IC50 values ranged from 13 to 22 μM, indicating promising potential for tuberculosis treatment when used in combination therapies .
Anti-inflammatory Research
Another study highlighted the anti-inflammatory properties of compounds related to this structure. The tested derivatives showed significant reductions in COX-2 and iNOS expression levels compared to traditional anti-inflammatory drugs like indomethacin, suggesting that this class of compounds could serve as effective anti-inflammatory agents .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-17-7-3-4-8-18(17)24-16-10-9-14(13-15(16)19)25(21,22)20-11-5-2-6-12-20/h3-4,7-10,13H,2,5-6,11-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGEXGBYCUQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














